![molecular formula C34H22NO2P B1439967 (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine CAS No. 1265884-98-7](/img/structure/B1439967.png)

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

Descripción general

Descripción

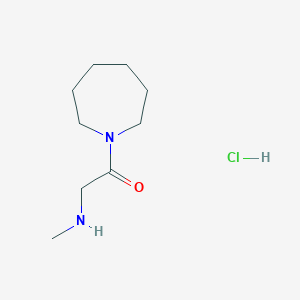

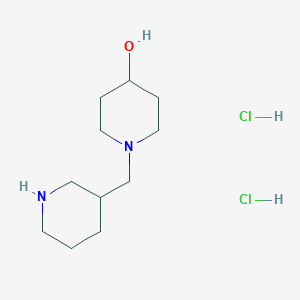

This compound is a phosphorous precursor for ligand synthesis . It has an empirical formula of C34H22NO2P and a molecular weight of 507.52 . The compound is a powder form with a carbon content of 76.4-84.5 wt. % .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C1(C=CC=C2)=C2C(C3=C(C=CC=C4)C4=CC=C3OP5N6C7=C(C=CC=C7)C=CC8=C6C=CC=C8)=C(O5)C=C1 . This indicates the presence of a seven-membered ring with two benzene rings accumulated.

Physical and Chemical Properties Analysis

This compound is a powder form with a carbon content of 76.4-84.5 wt. % . Its empirical formula is C34H22NO2P and it has a molecular weight of 507.52 .

Aplicaciones Científicas De Investigación

Application in Asymmetric Synthesis

- The chiral bidentate P-olefin ligand (S)-(+)-(3,5-dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dibenz[b,f]azepin has been used in the formation of cis-dichloridobis palladium(II) complexes. These complexes have been shown to form three-dimensional hydrogen-bonded networks through C—H⋯Cl interactions, resulting in an array of channels filled with deuterochloroform solvent molecules (Briceño & Dorta, 2007).

Use in Complex Formation with Metals

- The compound has been used in synthesizing chiral-at-metal hemilabile nickel complexes. These complexes exhibit unique geometries and have been applied in activating small molecules such as CS2, alkynes, and enones (Linden et al., 2012).

- An optically pure P-alkene-ligated Ir(I) complex utilizing this ligand has been developed. This complex demonstrates a unique trigonal-bipyramidal coordination geometry and showcases the steric strain in the coordination of P-alkene ligands (Linden & Dorta, 2010).

In Palladium-Catalyzed Enantioselective Alkylation

- The compound has been used in the synthesis of palladium(II)-catalyzed enantioselective allylic alkylation complexes. These complexes have shown promising results in yielding allyl substituted products with good enantioselectivities (Arena, Drommi & Faraone, 2000).

Role in the Synthesis of Novel Complexes

- Research has focused on the synthesis of phosphonito,N and phosphito,N ligands based on quinolines and (R)-binaphthol, or substituted biphenol, using this compound. These have been utilized to form rhodium(I), palladium(II), and platinum(II) complexes (Franciò et al., 2002).

In Osmium-Catalyzed Allylic Alkylation

- The compound has been employed in osmium-catalyzed allylic alkylation, showcasing its potential in enhancing the efficiency of this process (Esteruelas et al., 2008).

Antioxidant Properties Exploration

- 5H-dibenz[b,f]azepine derivatives, which include this compound, have been studied for their antioxidant properties in various in vitro model systems, indicating potential biomedical applications (Kumar & Naik, 2010).

Propiedades

IUPAC Name |

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVOHCVLXRKTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)N6C7=CC=CC=C7C=CC8=CC=CC=C86 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439884.png)

![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)

![3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439890.png)

![4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1439891.png)

![3-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1439895.png)

![[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B1439896.png)

![4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one hydrochloride](/img/structure/B1439902.png)